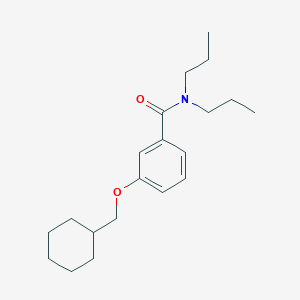![molecular formula C8H7Cl6NO3 B14396320 Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester CAS No. 89619-79-4](/img/structure/B14396320.png)
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is a complex organic compound that belongs to the family of trichloroacetic acid esters. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester typically involves the esterification of trichloroacetic acid with an appropriate alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
Trichloroacetic acid+Alcohol→Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where trichloroacetic acid is reacted with the desired alcohol in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure ester. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can lead to the formation of trichloroacetaldehyde and other reduced species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Trichloroacetic acid, chloroform, and carbon dioxide.
Reduction: Trichloroacetaldehyde and related compounds.
Substitution: Various substituted trichloroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other trichloroacetic acid derivatives.
Biology: The compound is employed in biochemical studies to precipitate proteins and nucleic acids.
Medicine: It has applications in dermatology for chemical peels and wart removal.
Industry: The ester is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester involves its interaction with cellular components. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to their precipitation and denaturation. This property is exploited in biochemical assays and dermatological treatments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trichloroacetyl chloride
Uniqueness
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is unique due to its multiple chlorine atoms and ester functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
89619-79-4 |
|---|---|
Molekularformel |
C8H7Cl6NO3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-[(2,2,2-trichloroacetyl)amino]but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H7Cl6NO3/c1-2-4(15-5(16)7(9,10)11)3-18-6(17)8(12,13)14/h2,4H,1,3H2,(H,15,16) |
InChI-Schlüssel |
GBEZKWDSIBBMNI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(COC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
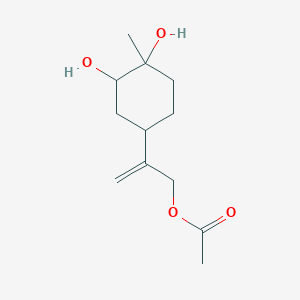
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
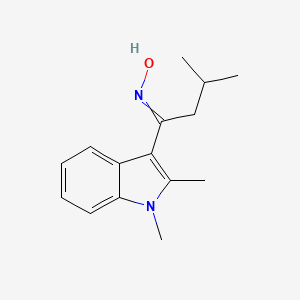
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
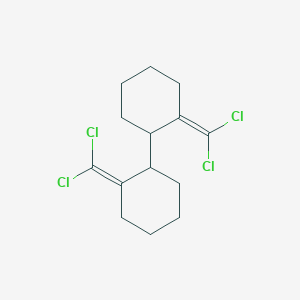
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)
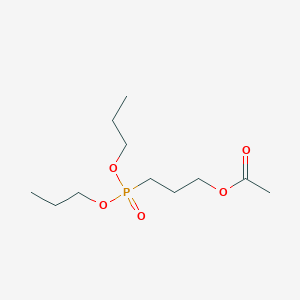

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
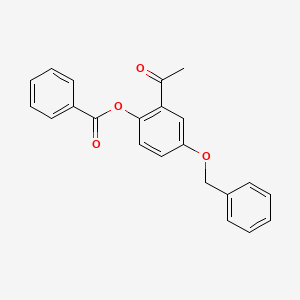
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
